2,3-Difluoro-6-iodobenzotrifluoride
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Overview
Description
2,3-Difluoro-6-iodobenzotrifluoride is an organofluorine compound with the molecular formula C7H2F5I. It is characterized by the presence of two fluorine atoms, one iodine atom, and a trifluoromethyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-6-iodobenzotrifluoride typically involves the halogenation of a suitable precursor. One common method is the iodination of 2,3-difluorobenzotrifluoride using iodine and a suitable oxidizing agent. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. Additionally, industrial methods may incorporate continuous flow reactors and advanced purification techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-6-iodobenzotrifluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or thiols, while coupling reactions can produce biaryl compounds or alkynes .
Scientific Research Applications
2,3-Difluoro-6-iodobenzotrifluoride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, to study their structure and function.
Medicine: Fluorinated compounds are often explored for their potential as drug candidates due to their unique properties, such as increased metabolic stability and bioavailability.
Industry: It is used in the development of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-6-iodobenzotrifluoride depends on its specific application. In chemical reactions, the compound’s reactivity is primarily influenced by the electron-withdrawing effects of the fluorine atoms and the iodine atom’s ability to participate in coupling reactions. These properties enable the compound to act as a versatile intermediate in various synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorobenzotrifluoride: Lacks the iodine atom, making it less reactive in coupling reactions.
2,3-Difluoro-4-iodobenzotrifluoride: Similar structure but with the iodine atom in a different position, leading to different reactivity and applications.
2,3-Difluoro-6-bromobenzotrifluoride: Contains a bromine atom instead of iodine, which affects its reactivity and suitability for certain reactions.
Uniqueness
2,3-Difluoro-6-iodobenzotrifluoride is unique due to the combination of fluorine and iodine atoms on the benzene ring, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
1,2-difluoro-4-iodo-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5I/c8-3-1-2-4(13)5(6(3)9)7(10,11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNLTTHZNFOIQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)C(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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